molecular formula C11H14N2O4 B8322817 (3-nitrophenyl) N,N-diethylcarbamate

(3-nitrophenyl) N,N-diethylcarbamate

Cat. No. B8322817
M. Wt: 238.24 g/mol
InChI Key: ZOGNFFXEHVEDNG-UHFFFAOYSA-N
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Patent
US08486962B2

Procedure details

To slurry of 50% sodium hydride (340 mg, 14.2 mmol) in anhydrous THF was added 3-nitrophenol (1 g, 7.1 mmol) at 0° C. After 10 min at 0-5° C., diethyl carbamyl chloride (1.5 g, 111.0 mmol) was added and the reaction mixture heated to reflux for 12 hr. The reaction mixture was cooled, ice water added, and filtered. The filtrate was concentrated to give the crude product, which was purified by column chromatography over silica gel, using hexane/ethyl acetate (85:15) as eluent to afford diethyl-carbamic acid-3-nitro-phenyl ester (300 mg, 17%).
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:7]=[C:8]([OH:12])[CH:9]=[CH:10][CH:11]=1)([O-:5])=[O:4].[CH2:13]([N:15]([CH2:19][CH3:20])[C:16](Cl)=[O:17])[CH3:14]>C1COCC1>[N+:3]([C:6]1[CH:7]=[C:8]([O:12][C:16](=[O:17])[N:15]([CH2:19][CH3:20])[CH2:13][CH3:14])[CH:9]=[CH:10][CH:11]=1)([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
340 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)N(C(=O)Cl)CC
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hr
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over silica gel

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)OC(N(CC)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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